molecular formula C12H4Br3ClO2 B14317059 Dibenzo(b,e)(1,4)dioxin, tribromochloro- CAS No. 107227-73-6

Dibenzo(b,e)(1,4)dioxin, tribromochloro-

Cat. No.: B14317059
CAS No.: 107227-73-6
M. Wt: 455.32 g/mol
InChI Key: SAWWGIFMFJWPFN-UHFFFAOYSA-N
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Description

Dibenzo(b,e)(1,4)dioxin, tribromochloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with three bromine atoms and one chlorine atom attached to the structure. This compound is part of the broader family of dibenzodioxins, which are known for their environmental persistence and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,e)(1,4)dioxin, tribromochloro- typically involves the bromination and chlorination of dibenzo-1,4-dioxin. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of dibenzo(b,e)(1,4)dioxin, tribromochloro- may involve large-scale halogenation reactions under controlled conditions to ensure the desired substitution pattern on the dibenzo-1,4-dioxin framework. The process requires careful handling of reagents and by-products to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin, tribromochloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzodioxins, quinones, and other oxygenated compounds .

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin, tribromochloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromochloro- involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and gene expression changes. This interaction can result in toxic effects, including disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-1,4-dioxin: The parent compound without halogen substitutions.

    Dibenzo(b,e)(1,4)dioxin, 1,2,4-trichloro-: A similar compound with three chlorine atoms instead of bromine.

    Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrachloro-: A fully chlorinated derivative.

Uniqueness

Dibenzo(b,e)(1,4)dioxin, tribromochloro- is unique due to its specific halogenation pattern, which influences its chemical reactivity, environmental persistence, and biological activity. The presence of both bromine and chlorine atoms can result in distinct interactions with biological systems and different environmental behaviors compared to fully chlorinated or brominated analogs .

Properties

CAS No.

107227-73-6

Molecular Formula

C12H4Br3ClO2

Molecular Weight

455.32 g/mol

IUPAC Name

1,2,3-tribromo-4-chlorodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br3ClO2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H

InChI Key

SAWWGIFMFJWPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Br)Br)Br

Origin of Product

United States

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